

APcK110: A Novel c-Kit Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APcK110

Cat. No.: B15580336

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase.^{[1][2]} Identified through a structure-based design program, **APcK110** has demonstrated significant pro-apoptotic and anti-proliferative activity in preclinical models of acute myeloid leukemia (AML).^{[1][2]} This technical guide provides a comprehensive overview of **APcK110**, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Chemical and Physical Properties

| Property | Value |
|-------------------|---|
| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |
| CAS Number | 1001083-74-4 |
| Molecular Formula | C ₂₆ H ₂₁ FN ₄ O ₂ |
| Molecular Weight | 440.47 g/mol |

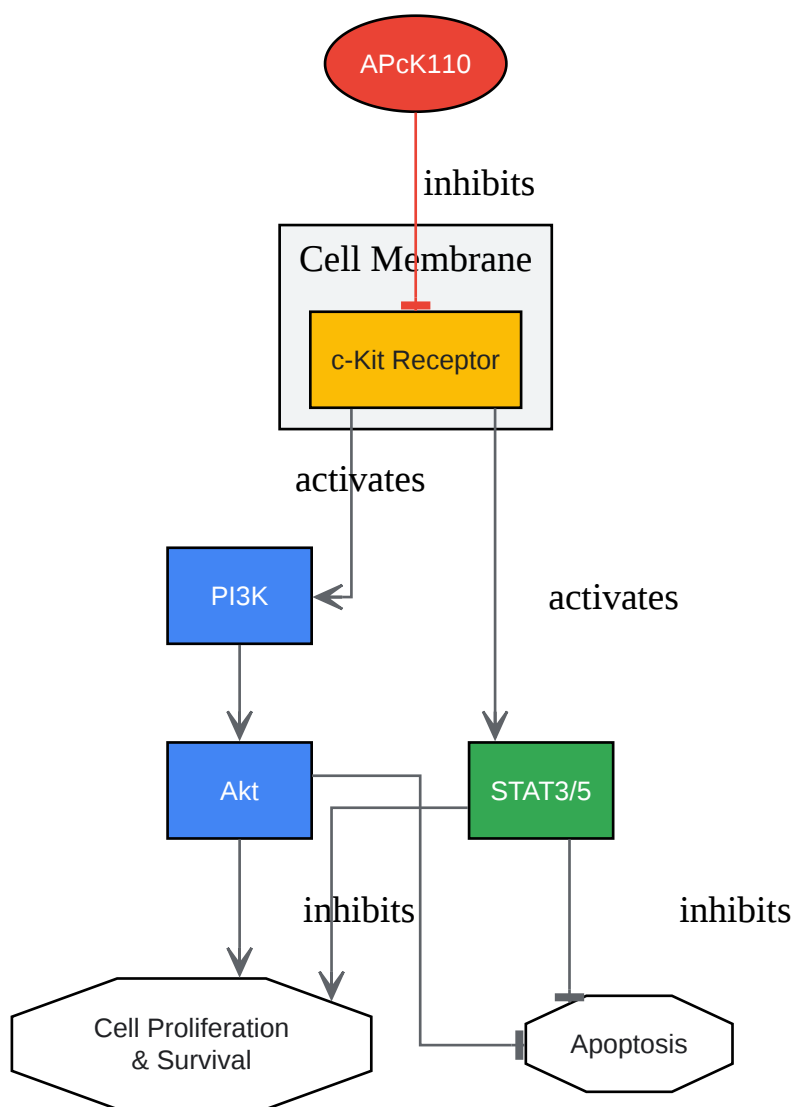
Mechanism of Action and Signaling Pathway

APcK110 exerts its anti-leukemic effects by directly inhibiting the kinase activity of c-Kit (also known as CD117 or stem cell factor receptor).[1] Constitutive activation of c-Kit, through mutations or overexpression, is a known driver of oncogenesis in a subset of AML patients.[1] By binding to the ATP-binding pocket of c-Kit, **APcK110** blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation.

The primary signaling cascades inhibited by **APcK110** include:

- **STAT (Signal Transducer and Activator of Transcription) Pathway:** **APcK110** treatment leads to a dose-dependent decrease in the phosphorylation of STAT3 and STAT5.[1]
- **PI3K/Akt Pathway:** The phosphorylation of Akt, a key downstream effector of PI3K, is also significantly inhibited by **APcK110**. [1]

This dual inhibition of the STAT and PI3K/Akt pathways ultimately leads to the induction of caspase-dependent apoptosis and a halt in cell cycle progression in AML cells.[1]



[Click to download full resolution via product page](#)

Figure 1: APcK110 Signaling Pathway.

Preclinical Efficacy

In Vitro Activity

APcK110 has demonstrated potent anti-proliferative and pro-apoptotic effects in various AML cell lines and primary patient samples.

| Cell Line | Assay | Endpoint | Result |
|--------------------|------------------|--------------------------------|----------------|
| OCI/AML3 | MTT Assay | IC50 | 175 nM |
| OCI/AML3 | Apoptosis Assay | Caspase-3 Cleavage | Increased |
| OCI/AML3 | Western Blot | p-Kit, p-STAT3, p-STAT5, p-Akt | Decreased |
| Primary AML Blasts | Colony Formation | Inhibition | Dose-dependent |

In Vivo Activity

In a xenograft mouse model utilizing NOD-SCID mice engrafted with OCI/AML3 cells, **APcK110** treatment significantly extended the survival of the animals compared to the control group.^[1]

| Animal Model | Treatment | Outcome | Statistical Significance |
|------------------------------------|-----------|---------------------------|--------------------------|
| OCI/AML3 Xenograft (NOD-SCID mice) | APcK110 | Increased median survival | p < 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **APcK110**.

OCI/AML3 Cell Culture

Materials:

- OCI/AML3 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Incubator (37°C, 5% CO₂)

Protocol:

- Culture OCI/AML3 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells every 2-3 days to maintain a cell density between 0.5×10^6 and 2×10^6 cells/mL.

MTT Assay for Cell Proliferation

Materials:

- OCI/AML3 cells
- 96-well plates
- **APcK110** (various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed OCI/AML3 cells in a 96-well plate at a density of 1×10^5 cells/well in 100 µL of culture medium.
- Incubate the plate for 24 hours.
- Treat the cells with various concentrations of **APcK110** (e.g., 0-1000 nM) and a vehicle control.

- Incubate for an additional 48-72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Materials:

- OCI/AML3 cells
- **APcK110**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (anti-p-Kit, anti-Kit, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

Protocol:

- Treat OCI/AML3 cells with **APcK110** for the desired time and concentration.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.

AML Xenograft Mouse Model

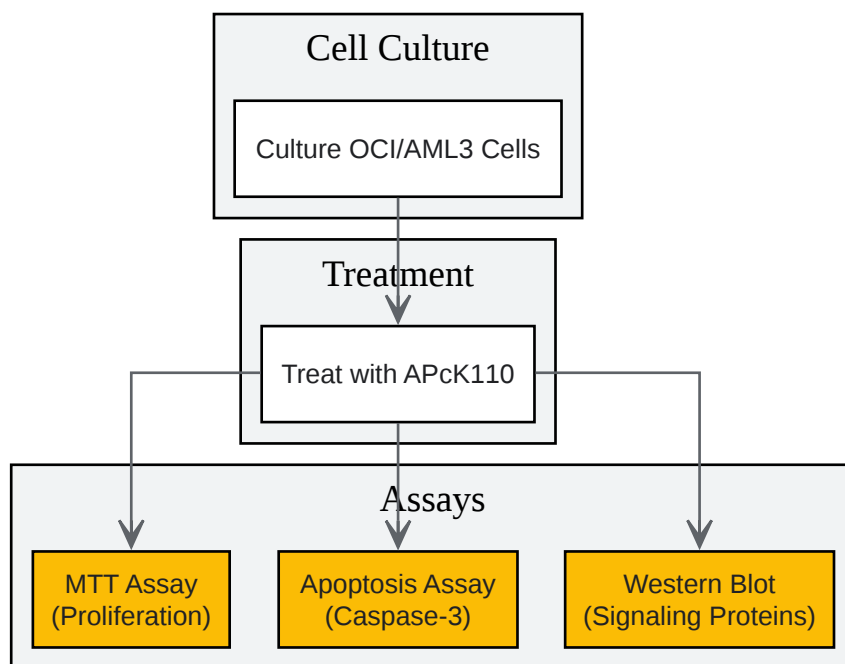
Materials:

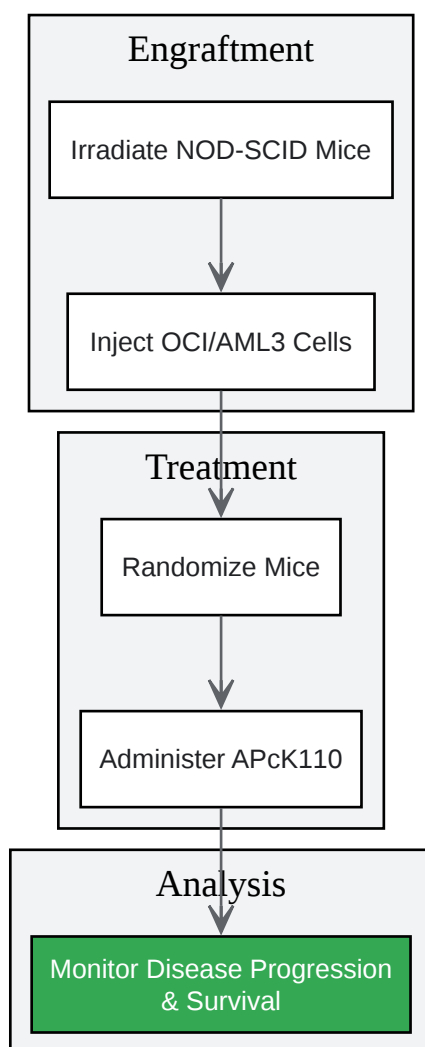
- NOD-SCID mice (6-8 weeks old)
- OCI/AML3 cells
- **APcK110**
- Phosphate-buffered saline (PBS)
- Sub-lethal whole-body irradiation source

Protocol:

- Irradiate NOD-SCID mice with a sub-lethal dose of whole-body radiation.
- Inject 5×10^6 OCI/AML3 cells intravenously into the tail vein of each mouse.
- After 10-14 days, randomize the mice into treatment and control groups.
- Administer **APcK110** (e.g., intraperitoneally) or vehicle control (PBS) daily or on a specified schedule.
- Monitor the mice for signs of disease progression and record survival data.

Experimental Workflows

[Click to download full resolution via product page](#)**Figure 2:** In Vitro Experimental Workflow.



[Click to download full resolution via product page](#)

Figure 3: In Vivo Experimental Workflow.

Conclusion

APcK110 is a promising novel c-Kit inhibitor with potent anti-leukemic activity in preclinical models of AML. Its well-defined mechanism of action, involving the inhibition of the STAT and PI3K/Akt signaling pathways, provides a strong rationale for its further development as a targeted therapy for AML patients with c-Kit-driven disease. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to investigate and validate the therapeutic potential of **APcK110**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OCI-Aml-3 – EDITGENE [editxor.com]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [APcK110: A Novel c-Kit Inhibitor for Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580336#what-is-apck110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com